6-Bromo-3-(4-pyridyl)coumarin
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Overview
Description
6-Bromo-3-(4-pyridyl)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(4-pyridyl)coumarin typically involves the bromination of 3-(4-pyridyl)coumarin. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-(4-pyridyl)coumarin undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 6-azido-3-(4-pyridyl)coumarin, 6-thiocyanato-3-(4-pyridyl)coumarin, and various 6-amino derivatives.
Oxidation Products: Oxidation can lead to the formation of this compound-4-carboxylic acid or other oxidized derivatives.
Scientific Research Applications
6-Bromo-3-(4-pyridyl)coumarin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and fluorescent dyes.
Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-pyridyl)coumarin involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Fluorescent Probing: Its fluorescent properties allow it to bind to and illuminate specific biological molecules, aiding in their detection and study.
Comparison with Similar Compounds
3-(4-Pyridyl)coumarin: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromo-3-(4-methylpyridyl)coumarin: Similar structure but with a methyl group instead of a hydrogen atom on the pyridyl ring, leading to variations in biological activity.
Uniqueness: 6-Bromo-3-(4-pyridyl)coumarin is unique due to the presence of both the bromine atom and the pyridyl group, which confer distinct chemical reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
67210-65-5 |
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Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
6-bromo-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H8BrNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H |
InChI Key |
GGVUGCIQDIGPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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